molecular formula C19H21N3O4 B415971 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE

Cat. No.: B415971
M. Wt: 355.4g/mol
InChI Key: DELWTZIFAJXCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities, including potential applications in medicinal chemistry. The presence of both methoxy and nitro functional groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step often involves the formation of the piperazine ring through the reaction of ethylenediamine with a suitable dihalide.

    Substitution Reactions: The piperazine ring is then functionalized by introducing the 2-methoxy-phenyl group through nucleophilic substitution reactions.

    Coupling with Nitrobenzene Derivative: The final step involves coupling the functionalized piperazine with a 2-methyl-3-nitrobenzene derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, piperazine derivatives are known for their potential as enzyme inhibitors. This compound could be explored for its ability to inhibit specific enzymes involved in various biological pathways.

Medicine

In medicinal chemistry, 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE may be investigated for its potential therapeutic effects, such as acting as an antagonist or agonist at various receptor sites. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for neurological research.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE likely involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxy and nitro groups may further influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXYPHENYL)-4-(2-METHYL-3-NITROBENZOYL)PIPERAZINE: Unique due to the combination of methoxy and nitro groups.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar piperazine structure but with different functional groups.

    Trazodone: Another piperazine derivative used as an antidepressant, differing in its specific functional groups and therapeutic applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C19H21N3O4/c1-14-15(6-5-8-16(14)22(24)25)19(23)21-12-10-20(11-13-21)17-7-3-4-9-18(17)26-2/h3-9H,10-13H2,1-2H3

InChI Key

DELWTZIFAJXCGJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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